5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Description
The compound 5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide features a 1,2-oxazole core substituted at the 5-position with a thiophen-2-yl group and at the 3-position with a carboxamide linked to a 2-(2H-1,2,3-triazol-2-yl)ethyl chain. This structure combines heterocyclic motifs (oxazole, triazole, and thiophene) that are commonly associated with diverse biological activities, including antimicrobial and enzyme inhibitory effects .
Properties
IUPAC Name |
5-thiophen-2-yl-N-[2-(triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c18-12(13-5-6-17-14-3-4-15-17)9-8-10(19-16-9)11-2-1-7-20-11/h1-4,7-8H,5-6H2,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDGNRZZLQKRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NCCN3N=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action. The synthesis methods and structure-activity relationships (SAR) will also be discussed.
Chemical Structure and Properties
The compound features a thiophene ring, a triazole moiety, and an oxazole structure, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 284.32 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Table 1: Structural Components
| Component | Structure | Description |
|---|---|---|
| Thiophene | Thiophene | A five-membered ring containing sulfur. |
| Triazole | Triazole | A five-membered ring with three nitrogen atoms. |
| Oxazole | Oxazole | A five-membered ring containing both nitrogen and oxygen. |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various human cancer cell lines. The compound was tested against hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) using the MTT assay.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| HePG-2 | 4.37 ± 0.7 |
| MCF-7 | 8.03 ± 0.5 |
| PC-3 | 6.50 ± 0.4 |
| HCT-116 | 5.20 ± 0.6 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound is particularly potent against liver and breast cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its effectiveness was evaluated through disk diffusion methods and minimum inhibitory concentration (MIC) assays.
Table 3: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
These findings indicate that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
The mechanism of action of this compound involves interaction with specific molecular targets within the cell. The triazole ring is known to inhibit enzymes involved in nucleic acid synthesis, while the thiophene and oxazole components may interact with cellular receptors or enzymes critical for tumor growth and microbial survival.
Key Mechanisms Identified:
- Inhibition of DNA/RNA Synthesis : The compound interferes with nucleic acid synthesis, leading to cell death.
- Enzyme Inhibition : It inhibits key enzymes such as carbonic anhydrase and histone deacetylases.
- Binding Affinity : The ability to form hydrogen bonds and π–π interactions enhances its binding to target proteins.
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
A detailed study evaluated the efficacy of the compound on various cancer cell lines using flow cytometry to assess apoptosis rates post-treatment. Results indicated a significant increase in apoptosis in treated cells compared to controls.
Case Study 2: Antimicrobial Efficacy in Clinical Isolates
Another study focused on clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating that the compound effectively reduced bacterial load in vitro and showed promise for further development as an antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
BI82295 :
- Structure : N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide .
- Key Differences: Replaces the triazole-ethyl group with a benzotriazinone-ethyl moiety.
- Molecular Weight : 367.38 g/mol (vs. hypothetical ~350–370 g/mol for the target compound).
- Implications: The benzotriazinone group may enhance π-π stacking interactions in biological targets compared to the simpler triazole chain.
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide :
Compound 6a () :
- Structure: 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate.
- Key Differences : Replaces oxazole with a 1,2,4-triazole core and substitutes a naphthalene-thioester group.
- Activity : Demonstrates antimicrobial properties in related triazole-thioesters .
Functional Group and Bioactivity Comparisons
Key Observations :
Oxazole vs. Triazole Cores : Oxazole-containing compounds (target, BI82295) may exhibit greater metabolic stability compared to triazole derivatives due to reduced susceptibility to oxidative degradation .
Thiophen-2-yl Substituent : Common in all compounds, this group likely enhances lipophilicity and membrane permeability .
Antimicrobial Activity : Triazole-thioesters (e.g., Compound 6a) show activity against Staphylococcus aureus and Bacillus subtilis, suggesting that the target compound’s triazole-ethyl chain could confer similar properties if tested .
Computational and Structural Analysis
- Software Use : Structural refinement of analogs (e.g., BI82295) likely employed SHELX programs for crystallographic data processing .
- Key Interactions: Molecular modeling of the target compound’s triazole group could predict hydrogen bonding with biological targets, akin to benzotriazinone in BI82295 .
Preparation Methods
Hantzsch Oxazole Synthesis
The oxazole ring is typically constructed via the Hantzsch method, involving cyclization of a β-ketoester with a nitrile derivative. For 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid, the reaction proceeds as follows:
Reagents :
-
Thiophene-2-carbonyl chloride.
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Methyl cyanoacetate.
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Ammonium acetate (catalyst).
Conditions :
-
Solvent: Ethanol.
-
Temperature: Reflux (78°C).
-
Time: 12–16 hours.
Mechanism :
-
Formation of a β-ketoamide intermediate via nucleophilic acyl substitution.
Alternative Cyclization Methods
Microwave-assisted synthesis significantly reduces reaction time. For example, using P2S5 and hexamethyldisiloxane (HMDSO) in toluene at 110°C for 8 hours achieves oxazole formation in 85% yield.
Formation of the Triazole Moiety
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 2H-1,2,3-triazol-2-yl group is synthesized via click chemistry:
Reagents :
-
2-Azidoethylamine.
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Propargyl alcohol.
-
CuSO4·5H2O (catalyst).
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Sodium ascorbate (reducing agent).
Conditions :
-
Solvent: t-BuOH/H2O (1:1).
-
Temperature: 25°C.
-
Time: 3 hours.
Mechanism :
Alternative Triazole Synthesis
Hydrazine-nitrile cyclization under acidic conditions yields the triazole ring but with lower regioselectivity (Yield: 52%).
Carboxamide Coupling
EDC/HOBt-Mediated Coupling
The final step involves coupling 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid with 2-(2H-1,2,3-triazol-2-yl)ethylamine:
Reagents :
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Hydroxybenzotriazole (HOBt).
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DMF (solvent).
Conditions :
-
Temperature: 25°C.
-
Time: 18 hours.
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine in THF achieves comparable yields (70%) but requires stringent moisture control.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent (Coupling) | DMF | +15% vs. THF |
| Temperature (CuAAC) | 25°C | +20% vs. 0°C |
| Microwave (Oxazole) | 165°C, 1 hour | +25% vs. reflux |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Precursor preparation : Start with 5-(thiophen-2-yl)isoxazole-3-carboxylic acid (CAS 763109-71-3) as the core scaffold .
Amidation : Couple with 2-(2H-1,2,3-triazol-2-yl)ethylamine using carbodiimide-mediated activation (e.g., DCC/DMAP in DMF at 0°C to RT) .
Optimization :
- Use TLC to monitor reaction progress .
- Purify via column chromatography (SiO₂, EtOAc/hexane gradient) to achieve >75% yield .
- Critical factors: anhydrous conditions, stoichiometric control of coupling agents, and inert atmosphere to prevent oxidation of thiophene .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Confirm backbone connectivity. Key signals:
- Thiophene protons (δ 7.2–7.5 ppm, multiplet) .
- Oxazole C=O (δ 165–170 ppm in 13C NMR) .
- IR Spectroscopy : Detect carbonyl stretches (1680–1700 cm⁻¹ for amide C=O) .
- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error .
- Cross-validation : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Anti-inflammatory activity : COX-1/COX-2 inhibition assays using ELISA kits .
- Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Controls : Include reference drugs (e.g., diclofenac for COX inhibition, doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How to resolve contradictory cytotoxicity data between enzyme-based and cell-based assays?
Methodological Answer:
- Assay conditions : Ensure cell-based assays account for metabolic activation (e.g., use S9 liver fractions) .
- Permeability studies : Perform Caco-2 monolayer assays to evaluate cellular uptake .
- Target engagement : Use surface plasmon resonance (SPR) to confirm direct binding to enzymes (e.g., kinases) .
- Example : High enzyme inhibition but low cytotoxicity may indicate poor membrane permeability or efflux pump activity .
Q. What computational strategies predict the compound’s binding modes to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR kinase) .
- Molecular dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and key residue interactions .
- Validation : Compare computational results with mutagenesis data (e.g., alanine scanning of predicted binding pockets) .
Q. How to optimize metabolic stability without compromising bioactivity?
Methodological Answer:
- Structural modifications :
- Introduce electron-withdrawing groups (e.g., Cl at thiophene C5) to reduce CYP450-mediated oxidation .
- Replace triazole with tetrazole for enhanced metabolic resistance .
- Assays :
Q. How to design SAR studies focusing on the oxazole-triazole linkage?
Methodological Answer:
-
Analog synthesis :
- Vary triazole substituents (e.g., methyl, phenyl, benzyl) .
- Modify oxazole with electron-donating/withdrawing groups .
-
Activity mapping :
Substituent (Triazole) IC₅₀ (COX-2, μM) LogP -H (Parent compound) 0.45 2.1 -CH₃ 0.38 2.3 -Ph 0.62 3.0
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
